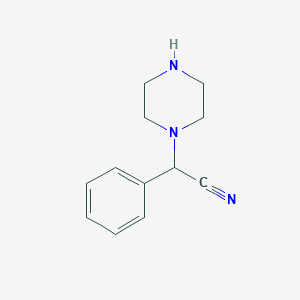![molecular formula C24H22N2O2 B2815152 N-[3-(2-oxopiperidin-1-yl)phenyl]-4-phenylbenzamide CAS No. 922866-31-7](/img/structure/B2815152.png)
N-[3-(2-oxopiperidin-1-yl)phenyl]-4-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-oxopiperidin-1-yl)phenyl]-4-phenylbenzamide, also known as OPB-9195, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of effects on various biological systems, making it a promising candidate for further research.
Scientific Research Applications
Synthesis and Characterization
Thermal Fragmentation and Rearrangement :
- Research has shown that thermolysis of certain N-phenylbenzamide oximes leads to the synthesis of benzimidazoles among other compounds, highlighting a potential route for producing derivatives of N-[3-(2-oxopiperidin-1-yl)phenyl]-4-phenylbenzamide through thermal fragmentation and rearrangement (Gaber, Muathen, & Taib, 2011).
Ionic Liquid Medium for Synthesis :
- A study presented a one-pot synthesis method for N-phenylbenzamide derivatives in an ionic liquid medium, offering advantages such as good yields, environmental friendliness, and mild reaction conditions (Satyanarayana et al., 2021).
X-ray Powder Diffraction Data :
- X-ray powder diffraction data provided detailed structural information for compounds related to N-[3-(2-oxopiperidin-1-yl)phenyl]-4-phenylbenzamide, essential for understanding its crystalline structure and aiding in the development of related pharmaceutical compounds (Wang et al., 2017).
Potential Applications
Anticoagulant Intermediate :
- The compound has been identified as an important intermediate in the synthesis of anticoagulants such as apixaban, underscoring its relevance in the development of therapeutic agents (Wang et al., 2017).
Antimicrobial Activity :
- N-phenylbenzamide derivatives have been evaluated for their bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential applications in addressing antibiotic resistance (Zadrazilova et al., 2015).
Ribosome-Inactivating Proteins (RIPs) Protection :
- Certain N-phenylbenzamide compounds have shown protective effects against lethal challenges from ribosome-inactivating proteins, suggesting their utility in biodefense and therapeutic interventions (Park et al., 2012).
Mechanism of Action
Target of Action
The primary target of N-(3-(2-oxopiperidin-1-yl)phenyl)-[1,1’-biphenyl]-4-carboxamide is Factor Xa (FXa) . FXa is a critical enzyme in the coagulation cascade, serving as the point of convergence of the intrinsic and extrinsic pathways .
Mode of Action
This compound acts as a direct inhibitor of activated FXa . It binds in the active site of FXa, showing competitive inhibition . This results in a rapid onset of inhibition of FXa .
Biochemical Pathways
By inhibiting FXa, the compound disrupts the formation of the prothrombinase complex, which is responsible for the proteolysis of prothrombin to catalytically active thrombin . Thrombin, in turn, catalyzes the cleavage of fibrinogen to fibrin, initiating a process that ultimately leads to clot formation . Therefore, the inhibition of FXa indirectly inhibits platelet aggregation by reducing thrombin generation .
Pharmacokinetics
The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion . Although a sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, it is inactive against human FXa .
Result of Action
The inhibition of FXa by the compound leads to a reduction in thrombin generation, which in turn reduces the conversion of fibrinogen to fibrin . This results in a decrease in clot formation, providing antithrombotic efficacy .
Action Environment
properties
IUPAC Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c27-23-11-4-5-16-26(23)22-10-6-9-21(17-22)25-24(28)20-14-12-19(13-15-20)18-7-2-1-3-8-18/h1-3,6-10,12-15,17H,4-5,11,16H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKXKHZQEMUQPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]-4-phenylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclohex-3-enecarboxamide](/img/structure/B2815069.png)
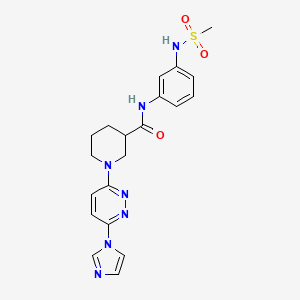

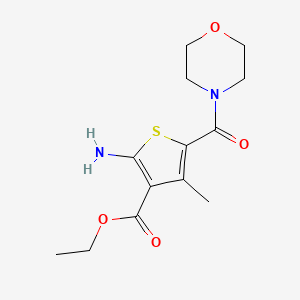
![N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2815077.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2815079.png)
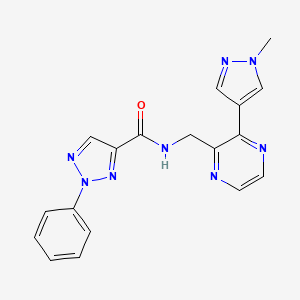
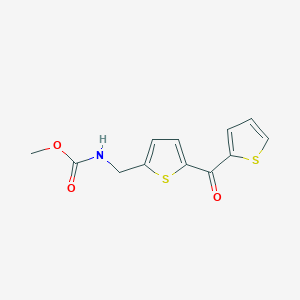
![5-bromo-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)furan-2-carboxamide](/img/structure/B2815085.png)
![Ethyl 1-(6-butyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carbonyl)piperidine-4-carboxylate](/img/structure/B2815086.png)
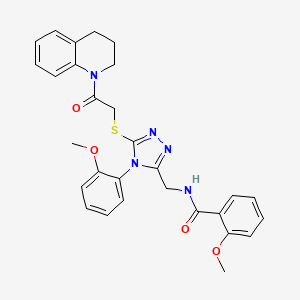

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-chloro-4-fluorobenzamide](/img/structure/B2815090.png)
